molecular formula C17H16N2 B14230538 (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile CAS No. 452096-22-9

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile

Cat. No.: B14230538
CAS No.: 452096-22-9
M. Wt: 248.32 g/mol
InChI Key: FKSNIARYQLBRLW-DLBZAZTESA-N
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Description

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative with significant interest in organic and medicinal chemistry. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with benzyl and phenyl groups, making it a valuable scaffold for various chemical transformations and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric Michael addition followed by cyclization. For instance, starting from a chiral precursor, such as an enantiomerically pure amino acid derivative, the compound can be synthesized through a series of steps including nucleophilic substitution, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and mild reaction conditions to maximize yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects or providing insights into biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile stands out due to its unique azetidine ring structure, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

452096-22-9

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

(2S,3R)-1-benzyl-3-phenylazetidine-2-carbonitrile

InChI

InChI=1S/C17H16N2/c18-11-17-16(15-9-5-2-6-10-15)13-19(17)12-14-7-3-1-4-8-14/h1-10,16-17H,12-13H2/t16-,17+/m0/s1

InChI Key

FKSNIARYQLBRLW-DLBZAZTESA-N

Isomeric SMILES

C1[C@H]([C@H](N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3

Canonical SMILES

C1C(C(N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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